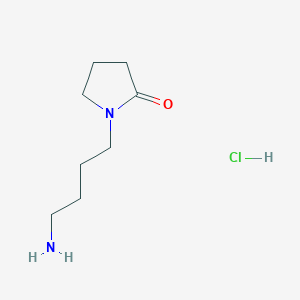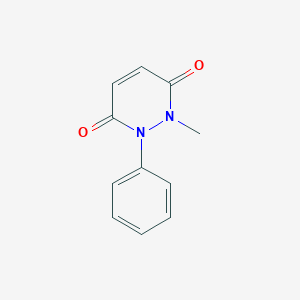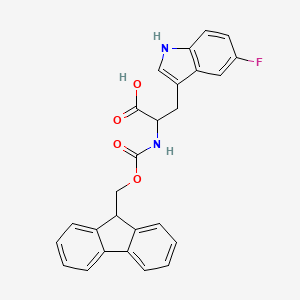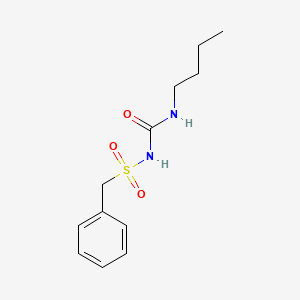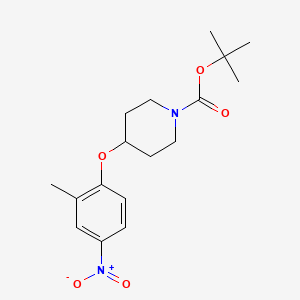
1N-BOC 4-(2'-METHYL-4'-NITROPHENOXY) PIPERIDINE
Overview
Description
1N-BOC 4-(2’-METHYL-4’-NITROPHENOXY) PIPERIDINE is a chemical compound with the molecular formula C17H24N2O5. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound features a piperidine ring substituted with a 2’-methyl-4’-nitrophenoxy group and a tert-butoxycarbonyl (BOC) protecting group.
Preparation Methods
The synthesis of 1N-BOC 4-(2’-METHYL-4’-NITROPHENOXY) PIPERIDINE typically involves the following steps:
Formation of the piperidine ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the nitrophenoxy group: The 2’-methyl-4’-nitrophenoxy group is introduced via a nucleophilic aromatic substitution reaction.
Protection with BOC group: The final step involves the protection of the nitrogen atom in the piperidine ring with a tert-butoxycarbonyl (BOC) group using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction control.
Chemical Reactions Analysis
1N-BOC 4-(2’-METHYL-4’-NITROPHENOXY) PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Deprotection: The BOC group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and strong acids like trifluoroacetic acid (TFA). Major products formed from these reactions include the corresponding amine derivatives and deprotected piperidine compounds.
Scientific Research Applications
1N-BOC 4-(2’-METHYL-4’-NITROPHENOXY) PIPERIDINE is widely used in scientific research, particularly in:
Organic synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical research: As an intermediate in the synthesis of potential drug candidates.
Medicinal chemistry: For the development of new therapeutic agents targeting various diseases.
Chemical biology: As a probe to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 1N-BOC 4-(2’-METHYL-4’-NITROPHENOXY) PIPERIDINE depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The BOC group serves as a protecting group, allowing selective reactions to occur at other functional sites without interference from the nitrogen atom.
Comparison with Similar Compounds
1N-BOC 4-(2’-METHYL-4’-NITROPHENOXY) PIPERIDINE can be compared with similar compounds such as:
1N-BOC 4-(4’-NITROPHENOXY) PIPERIDINE: Lacks the methyl group on the phenoxy ring, which may affect its reactivity and biological activity.
1N-BOC 4-(2’-METHYL-4’-AMINOPHENOXY) PIPERIDINE: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
The presence of the 2’-methyl-4’-nitrophenoxy group in 1N-BOC 4-(2’-METHYL-4’-NITROPHENOXY) PIPERIDINE imparts unique reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
tert-butyl 4-(2-methyl-4-nitrophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-12-11-13(19(21)22)5-6-15(12)23-14-7-9-18(10-8-14)16(20)24-17(2,3)4/h5-6,11,14H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMNCFUFQJZIFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OC2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623318 | |
| Record name | tert-Butyl 4-(2-methyl-4-nitrophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138227-68-6 | |
| Record name | tert-Butyl 4-(2-methyl-4-nitrophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester](/img/structure/B3335739.png)
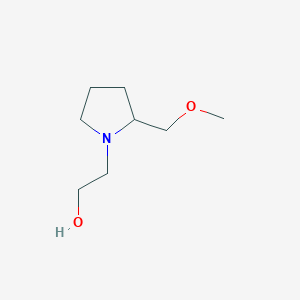
![Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester](/img/structure/B3335753.png)
![[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B3335757.png)
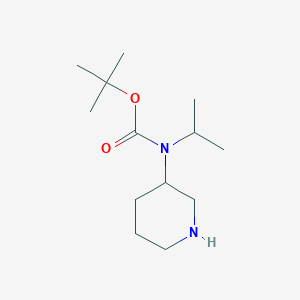
![3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3335761.png)
![[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester](/img/structure/B3335780.png)

![cis-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-b]pyrrole Hydrochloride](/img/structure/B3335799.png)
